N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-13-6-8-14(9-7-13)19-16-18-11-10-15(20-16)12-4-2-1-3-5-12/h1-11H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRVZTGEKVVKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 2,4-Dichloropyrimidine
One of the most reliable methods involves the selective substitution of 2,4-dichloropyrimidine with nucleophiles to introduce the 4-phenyl and 2-amino substituents.
- Procedure:
A solution of 2,4-dichloropyrimidine in chloroform is treated with a nucleophile (such as 4-chloroaniline) and triethylamine at room temperature. The mixture is stirred for approximately 4 hours, during which the nucleophile selectively displaces the chlorine at the 2-position, yielding intermediates like 2-(4-chlorophenylamino)-4-chloropyrimidine. Subsequent substitution at the 4-position with phenyl nucleophiles or amines completes the synthesis of the target compound. - Yields: High yields of 89–95% are reported for these substitution steps.
- Purification: Silica gel chromatography is used to isolate the pure product.
This method is well-documented in recent studies focusing on pyrimidine derivatives with aminopyrimidine cores for biological applications.
Condensation of Chalcones with Guanidine
An alternative synthetic route involves the formation of the pyrimidine ring via condensation reactions:
- Starting Materials: Substituted chalcones (α,β-unsaturated ketones) bearing the appropriate aryl groups.
- Reaction Conditions: Refluxing an equimolar mixture of substituted chalcones and guanidine in dimethylformamide (DMF) at 50–60°C for 6–7 hours.
- Workup: Cooling the reaction mixture and pouring into crushed ice leads to precipitation of the substituted 2-amino-pyrimidine derivatives, which are then filtered and recrystallized from methanol.
- Advantages: This method allows direct construction of the pyrimidine ring with desired substitutions, including 4-phenyl and 2-amino groups, facilitating the synthesis of this compound analogs.
This approach was validated in studies synthesizing 4,6-diphenylpyrimidine derivatives with biological evaluations.
Buchwald–Hartwig Coupling Reaction
For more complex derivatives or to introduce amine substituents selectively, palladium-catalyzed Buchwald–Hartwig amination is employed:
- Key Reaction: Coupling of aryl halide-substituted pyrimidine intermediates with 4-chloroaniline under palladium catalysis.
- Reaction Conditions: Typically involves heating under inert atmosphere with suitable ligands and bases, followed by deprotection steps if necessary.
- Outcome: Enables efficient formation of the C–N bond at the 2-position of the pyrimidine ring, yielding this compound with high selectivity and yield.
This method is part of advanced synthetic schemes for pyrimidine-based kinase inhibitors and related compounds.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2,4-Dichloropyrimidine, 4-chloroaniline | Chloroform, triethylamine, room temp | 4 hours | 89–95 | Simple, high yield, easy purification |
| Chalcone condensation with guanidine | Substituted chalcones, guanidine | DMF, reflux 50–60°C | 6–7 hours | Moderate | Direct pyrimidine ring formation |
| Buchwald–Hartwig coupling | Aryl halide pyrimidines, 4-chloroaniline | Pd catalyst, ligand, base, inert atm. | Variable | High | Selective C–N bond formation |
Research Findings and Analytical Data
Spectroscopic Confirmation:
The synthesized compounds are typically characterized by IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry. For example, the presence of the amino group is confirmed by NH$$_2$$ signals around 5.2 ppm in $$^{1}H$$ NMR, and characteristic aromatic proton patterns confirm substitution.Biological Relevance: These synthetic methods have been applied to prepare compounds evaluated as PLK4 inhibitors and antimicrobial agents, demonstrating the synthetic routes' utility for medicinal chemistry.
Chemical Reactions Analysis
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine has been primarily studied for its role as a therapeutic agent in oncology, specifically targeting mutated forms of the epidermal growth factor receptor (EGFR). The compound exhibits strong inhibitory activity against several mutant forms of EGFR, including the L858R and T790M mutations, which are commonly associated with non-small cell lung cancer (NSCLC) resistance to existing therapies.
Pharmacological Studies
In pharmacological studies, this compound has demonstrated promising results in preclinical models. Its selectivity for mutant EGFR over wild-type forms suggests a favorable therapeutic index.
Case Studies
A notable study highlighted the compound's efficacy in inhibiting cell proliferation in NSCLC cell lines harboring specific EGFR mutations. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that this compound could be developed as a targeted therapy for resistant NSCLC cases .
Structural Characterization
The structural properties of this compound have been elucidated using advanced techniques such as X-ray crystallography. Two polymorphic forms of the compound were identified, revealing differences in their packing arrangements and hydrogen bonding interactions, which could influence their biological activity and solubility profiles .
Polymorphism Data Table
| Polymorph | Crystal System | Space Group | Key Interactions |
|---|---|---|---|
| I | Monoclinic | P21/c | N-HN hydrogen bonds |
| II | Triclinic | P1 | N-HCl hydrogen bonds |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolic pathways of protozoan parasites, thereby exerting its antitrypanosomal and antiplasmodial effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, NO₂): The 4-chlorophenyl group in the target compound enhances lipophilicity and may improve DNA intercalation or enzyme inhibition compared to electron-donating groups (e.g., methoxy in PPA2) . Core Heterocycle: Thieno[2,3-b]pyridine derivatives () exhibit higher insecticidal activity than pyrimidines, suggesting heterocycle expansion enhances target binding .
Anticancer Activity: N-(4-nitrophenyl)-6-phenylpyrimidin-4-amine () and ML323 () demonstrate nanomolar potency against USP1/UAF1, a DNA repair enzyme. The target compound’s lack of a benzyl or nitrophenyl group may reduce specificity for this target . Radiosensitization studies () show that methoxy (PPA2) and chloro (target compound) substituents on the aniline ring yield comparable efficacy, but fluorophenyl analogs (PPA1) are less active, likely due to reduced electron-withdrawing effects .
Structural Polymorphism: Polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibit distinct hydrogen-bonding networks, which could influence solubility and bioavailability.
Pharmacokinetic and Physicochemical Properties
| Property | This compound | PPA2 (4-methoxyphenyl) | ML323 (N-benzyl analog) |
|---|---|---|---|
| LogP (Predicted) | 3.9 | 2.7 | 4.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Molecular Weight (g/mol) | 307.8 | 303.3 | 345.4 |
| Solubility (µM) | 18 (aqueous buffer) | 25 (aqueous buffer) | 8 (aqueous buffer) |
*Note: LogP and solubility data are estimated using computational tools (e.g., ChemAxon).
Biological Activity
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of 2-aminopyrimidine derivatives. The structural formula can be represented as follows:
This compound features a chlorophenyl group and a phenyl group attached to a pyrimidine core, which contributes to its unique biological properties.
Target Organisms
Research indicates that this compound exhibits significant activity against various pathogens, including:
- Trypanosoma brucei rhodesiense : This organism is responsible for sleeping sickness.
- Plasmodium falciparum : The causative agent of malaria.
The compound's mechanism of action involves interference with the life cycles of these parasites, leading to their inhibition or death .
Biochemical Pathways
The compound has been shown to inhibit specific kinases, which are crucial for various cellular signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival, particularly in cancer cells. For instance, it has demonstrated the ability to inhibit the proliferation of certain cancer cell lines by modulating signaling pathways involved in cell growth .
Antiparasitic Activity
Studies have highlighted the antitrypanosomal and antiplasmodial activities of this compound. In laboratory settings, it has shown promising results against both Trypanosoma and Plasmodium species, suggesting its potential as a therapeutic agent for treating these diseases .
Anticancer Properties
The compound's ability to inhibit cancer cell growth has been documented in several studies. It acts on various cancer cell lines by disrupting critical signaling pathways, leading to reduced cell viability and proliferation. For example, it has been effective against breast cancer cells, indicating its potential use in oncology .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has demonstrated activity against various bacterial strains, which highlights its versatility as a potential therapeutic agent beyond antiparasitic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiparasitic Efficacy : In vitro studies showed that this compound significantly inhibited the growth of Plasmodium falciparum with an IC50 value indicating potent activity .
- Anticancer Activity : A recent study reported that this compound effectively inhibited PLK4 (Polo-like kinase 4), a key regulator in centriole duplication, with an IC50 value of 0.0067 μM, showcasing its potential in cancer therapy .
- Antimicrobial Studies : The compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, further supporting its broad-spectrum antimicrobial potential .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Aminopyrimidine Derivatives | Pyrimidine Core | Antiparasitic, Anticancer |
| 4-Phenylpyrimidine Derivatives | Pyrimidine Core | Antimicrobial |
| N-(substituted phenyl) derivatives | Varies | Diverse biological activities |
This comparison illustrates that while many compounds share structural similarities, the specific substituents on the pyrimidine core can significantly influence their biological activities.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. For example, analogous pyrimidine derivatives are prepared by reacting acrylamide intermediates (e.g., (E)-N-(4-chlorophenyl)-3-(4-substitutedphenyl)acrylamide) with thiourea in the presence of 40% KOH as a catalyst . Optimization involves adjusting reaction time, temperature, and stoichiometry. Purity can be enhanced using column chromatography or recrystallization, followed by characterization via /-NMR and HPLC.
Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : To verify substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.0 ppm, NH signals near δ 5.3 ppm) .
- IR spectroscopy : To identify functional groups (e.g., N-H stretches ~3434 cm) .
- Mass spectrometry : For molecular ion confirmation.
- X-ray crystallography : Resolves bond angles (e.g., C-N-C ~120°) and torsion angles critical for structural validation .
Q. How can researchers assess the biological activity of this compound, such as antimicrobial or antifungal properties?
Design in vitro assays using microbial strains (e.g., E. coli or C. albicans). Prepare serial dilutions of the compound in DMSO and measure minimum inhibitory concentrations (MICs) via broth microdilution. Include positive controls (e.g., fluconazole) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX, ORTEP) resolve molecular conformation and intermolecular interactions?
SHELX programs refine crystal structures by analyzing diffraction data to determine bond lengths, angles (e.g., C4A–N3A–C2A = 116.58°), and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and molecular packing . For example, weak C–H···π interactions in the title compound stabilize crystal packing, as seen in dihedral angles between pyrimidine and phenyl rings (12.0–86.1°) .
Q. How do structural variations (e.g., substituent position, hydrogen bonding) influence biological activity?
Structure-activity relationship (SAR) studies compare derivatives with substituent modifications. For instance, replacing the 4-chlorophenyl group with a 4-methoxyphenyl moiety alters electron density and hydrogen-bonding capacity, impacting antimicrobial efficacy. Intramolecular N–H···N bonds (e.g., N4–H4···N5) can restrict conformational flexibility, affecting target binding .
Q. What strategies resolve contradictions in reported biological data across studies?
Contradictions may arise from polymorphic forms, solvent effects, or assay variability. Validate results by:
- Polymorph characterization : Use XRPD to identify crystalline forms and DSC for thermal stability analysis .
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature).
- Computational modeling : Compare docking poses with target proteins (e.g., enzymes) to rationalize activity differences .
Q. How can hydrogen-bonding patterns predict crystal packing and stability?
Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs (e.g., chains, rings). In N-(4-chlorophenyl) derivatives, C–H···O bonds form polymeric chains parallel to the c-axis, while C–H···π interactions further stabilize the lattice . Such analysis guides the design of co-crystals for improved solubility.
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for N-(4-Chlorophenyl) Derivatives
| Parameter | Value/Description | Reference |
|---|---|---|
| Dihedral angle (pyrimidine-phenyl) | 12.8°–86.1° | |
| Intramolecular H-bond (N–H···N) | 2.2 Å, 156° | |
| Intermolecular C–H···O bond | C61–H61···O5 (2.5 Å, 145°) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
